molecular formula C18H21FN2O4 B2705614 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034538-67-3

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Katalognummer B2705614
CAS-Nummer: 2034538-67-3
Molekulargewicht: 348.374
InChI-Schlüssel: WAZGOEPXNLIAOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . This process yields several hybrid compounds that show broad-spectrum activity in widely accepted animal seizure models .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a hybrid structure of pyrrolidine-2,5-dione derivatives . This structure is believed to contribute to its potent anticonvulsant properties .


Chemical Reactions Analysis

This compound interacts with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at very high concentrations of 100 µM or 500 µM .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its promising in vivo activity profile and drug-like properties . It has high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .

Wissenschaftliche Forschungsanwendungen

Radioligand Development

A significant application of this class of compounds is in the development of radioligands for positron emission tomography (PET) imaging. For instance, compounds structurally related to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide have shown promise as PET radioligands for imaging serotonin 5-HT1A receptors in the brain. These receptors are crucial for studying neuropsychiatric disorders. The cyclohexanecarboxamide derivative, in particular, exhibited high brain uptake, slow brain clearance, and stability to defluorination, making it a potent candidate for in vivo quantification of 5-HT1A receptors (García et al., 2014).

Synthetic Methodologies

Research has also focused on developing efficient synthetic methodologies for compounds like N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide. A study presented a rapid and high-yield synthetic method for a closely related compound, highlighting multi-step nucleophilic substitution reactions and ester hydrolysis as key steps in its synthesis (Zhou et al., 2021).

Serotonin Receptors and Alzheimer's Disease

Another application involves the exploration of serotonin receptors in the living brain, particularly in the context of Alzheimer's disease. PET imaging using analogs of this compound has provided insights into 5-HT1A receptor densities, correlating receptor decreases with clinical symptoms and demonstrating the potential of these compounds in studying neurodegenerative diseases (Kepe et al., 2006).

Antimicrobial and Antioxidant Studies

Compounds within this chemical family have also been evaluated for their antimicrobial and antioxidant activities. For example, cyclopropane derivatives have shown excellent antibacterial and antifungal properties, as well as significant antioxidant potential, indicating their broad pharmacological applications (Raghavendra et al., 2016).

Antituberculosis Activity

Additionally, thiazole-aminopiperidine hybrid analogs, structurally related to the compound of interest, have been identified as novel inhibitors of Mycobacterium tuberculosis GyrB, showing promising antituberculosis activity. This highlights their potential use in developing new therapeutic agents against tuberculosis (Jeankumar et al., 2013).

Wirkmechanismus

The most plausible mechanism of action of this compound involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This mechanism is believed to contribute to its anticonvulsant activity .

Safety and Hazards

The safety profile of this compound is favorable, with a median toxic dose (TD 50) in the rotarod test of 162.4 mg/kg . It has negligible hepatotoxicity .

Zukünftige Richtungen

The promising in vivo activity profile and drug-like properties of this compound make it an interesting candidate for further preclinical development . Its potential applications in drug development and medicinal chemistry are being explored.

Eigenschaften

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4/c19-14-3-1-13(2-4-14)18(7-8-18)17(24)20-9-11-25-12-10-21-15(22)5-6-16(21)23/h1-4H,5-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZGOEPXNLIAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.